

Lankacidin C (LC-2): A Technical Guide to Synthesis, Characterization, and Biological Activity

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidin C (**LC-2**) is a complex polyketide natural product isolated from Streptomyces rochei. It belongs to the lankacidin class of antibiotics and has garnered significant interest due to its potent antimicrobial and antitumor activities. This document provides a comprehensive overview of the synthesis, characterization, and biological activity of Lankacidin C, intended to serve as a technical guide for researchers and professionals in the field of drug development.

Chemical and Physical Properties

Lankacidin C is a 17-membered macrocyclic compound featuring a δ -lactone ring. Its complex structure includes multiple stereocenters, making its total synthesis a significant chemical challenge.



Property[1]	Value[1]
Molecular Formula	C25H33NO7
Molecular Weight	459.5 g/mol
IUPAC Name	N- [(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide
CAS Number	23623-31-6
Appearance	Not specified in literature
Solubility	Poorly soluble in water, soluble in most organic solvents.[2]

Synthesis of Lankacidin C

The total synthesis of Lankacidin C is a complex undertaking that has been approached through various strategies. The first enantioselective total synthesis was reported by Kende and coworkers.[3] More recent approaches have focused on modular and biomimetic strategies to improve efficiency and allow for the synthesis of analogues.

Retrosynthetic Analysis and Key Strategies

Several distinct synthetic strategies have been employed to construct the Lankacidin C macrocycle.

- Kende's Approach (1993): The first total synthesis utilized a convergent approach, assembling two complex fragments derived from D-arabinose and L-aspartic acid. The synthesis was 34 steps in the longest linear sequence.[3]
- Modular Synthesis (Seiple and coworkers): More recent strategies have focused on a
 modular approach, allowing for the synthesis of various Lankacidin analogues by combining
 different building blocks. Key reactions in these syntheses include Stille coupling and Tsuji

 Trost reactions for macrocyclization. [3][4]

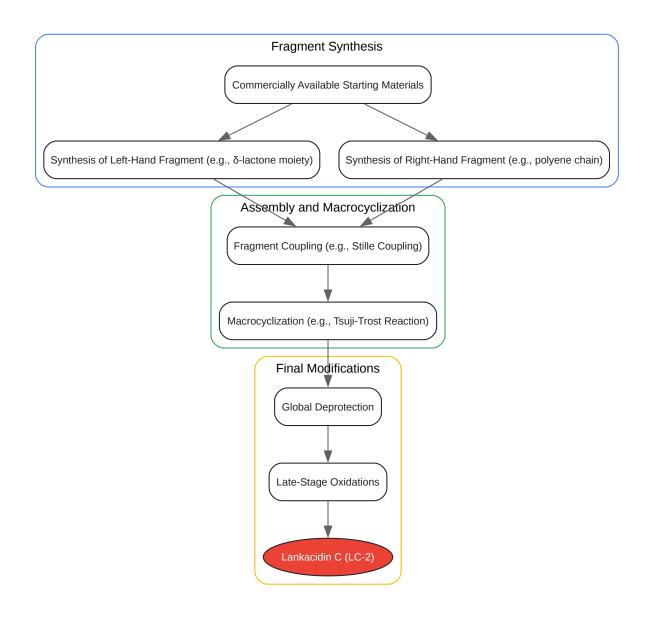


• Biomimetic Synthesis (Hong and coworkers): A biomimetic approach has also been developed, featuring a key Mannich macrocyclization step. This strategy significantly shortens the synthetic route.[5][6]

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of Lankacidin C, based on the modular approaches.





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A generalized workflow for the modular synthesis of Lankacidin C.

Characterization of Lankacidin C



The structure of Lankacidin C has been elucidated and confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of Lankacidin C and its synthetic intermediates.

Technique	Description
¹ H-NMR	Provides information on the proton environment in the molecule, including chemical shifts and coupling constants that help define the connectivity and stereochemistry.
¹³ C-NMR	Determines the number and chemical environment of the carbon atoms in the molecule.
2D-NMR (COSY, HMQC, HMBC)	These techniques are used to establish correlations between protons and carbons, aiding in the complete assignment of the complex structure.

Detailed, specific spectral data can be found in the supporting information of the cited synthesis publications.[7]

Crystallographic Data

X-ray crystallography has been instrumental in confirming the absolute stereochemistry of Lankacidin C and its analogues. The crystal structure of Lankacidin C in complex with the large ribosomal subunit of Deinococcus radiodurans has been solved, providing insights into its mechanism of antimicrobial action.[8][9][10] This data is available from the Protein Data Bank (PDB ID: 3JQ4).[9]

Biological Activity and Mechanism of Action



Lankacidin C exhibits a dual spectrum of biological activity, functioning as both an antimicrobial and an antitumor agent.

Antimicrobial Activity

Lankacidin C is active against various Gram-positive bacteria.[3] Its mechanism of action is the inhibition of protein synthesis.[9]

- Target: Binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[9][11]
- Effect: Interferes with peptide bond formation, thereby halting protein synthesis.
- Synergy: Exhibits synergistic activity with lankamycin, another antibiotic produced by S.
 rochei, which binds to a neighboring site on the ribosome.[9][11]

Antitumor Activity

Lankacidin C has demonstrated cytotoxicity against several cancer cell lines.[3]

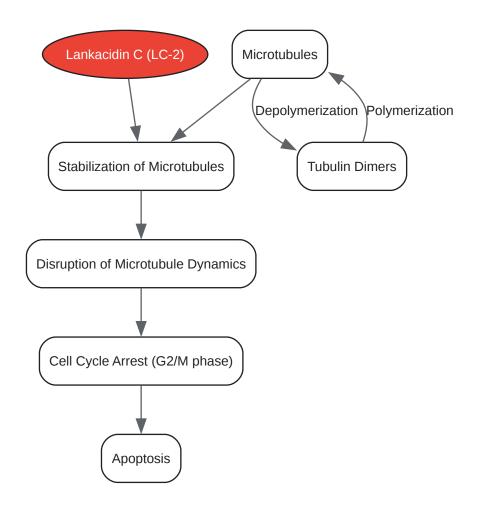
Cell Line	Activity
L1210 leukemia	Active[3]
B16 melanoma	Active[3]
6C3 HED/OG lymphosarcoma	Active[3]
HeLa	IC50 > 100 μM[9]
T47D	Cytotoxic[12]

The primary mechanism of its antitumor activity is the stabilization of microtubules, similar to the action of paclitaxel.[12] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Mechanism of Action: Microtubule Stabilization

The following diagram illustrates the proposed mechanism of antitumor action of Lankacidin C.





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Mechanism of antitumor action of Lankacidin C via microtubule stabilization.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Lankacidin C can be found in the supplementary information of the primary literature.[3][7][13] Below are generalized protocols for assessing its key biological activities.

In Vitro Translation Inhibition Assay

This assay is used to determine the antimicrobial activity of Lankacidin C by measuring its effect on bacterial protein synthesis.

 System Preparation: A cell-free transcription/translation system (e.g., E. coli S30 extract) is prepared.[14][15]



- Reaction Mixture: The reaction mixture typically contains the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and energy sources.[14]
 [16]
- Inhibitor Addition: Lankacidin C is added to the reaction mixture at various concentrations. A
 control with no inhibitor is also prepared.
- Incubation: The reaction is incubated at 37°C to allow for transcription and translation.
- Quantification: The amount of reporter protein synthesized is quantified (e.g., by measuring luminescence for luciferase).
- Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.

Microtubule Polymerization Assay

This assay assesses the antitumor activity of Lankacidin C by measuring its effect on tubulin polymerization.[17][18][19]

- Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., PIPES buffer).[17]
- Reaction Setup: The tubulin solution is placed in a temperature-controlled spectrophotometer. Lankacidin C, a positive control (e.g., paclitaxel), and a negative control (e.g., DMSO) are added to separate samples.
- Initiation of Polymerization: GTP is added to initiate microtubule polymerization, and the temperature is raised to 37°C.
- Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340-350 nm over time.[19]
- Data Analysis: The rate and extent of polymerization in the presence of Lankacidin C are compared to the controls to determine its microtubule-stabilizing effect.

Conclusion



Lankacidin C is a potent natural product with significant potential for development as both an antimicrobial and an antitumor agent. Its complex structure has spurred the development of innovative synthetic strategies, which in turn have enabled the creation of novel analogues with potentially improved properties. The dual mechanisms of action, targeting the bacterial ribosome and eukaryotic microtubules, make it a fascinating subject for further research in medicinal chemistry and chemical biology. This guide provides a foundational understanding of the synthesis, characterization, and biological activities of Lankacidin C to aid in these future endeavors.

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